
5-Chloro-8-methyl-1,2-dihydroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one is 1S/C10H8ClNO/c1-6-2-4-8(11)7-3-5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 368.3±42.0 C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Applications
5-Chloro-8-methyl-1,2-dihydroquinolin-2-one, as a part of the broader quinoline derivatives, has been extensively researched for its diverse applications in scientific and medicinal fields. Although the specific compound has a unique structure, the insights from research on closely related compounds, such as chloroquine and its derivatives, provide valuable context for understanding its potential applications.
Potential Therapeutic Applications
Chloroquine and its derivatives have been historically significant in the treatment of malaria. However, with the emergence of chloroquine-resistant strains of Plasmodium falciparum, the focus has shifted towards repurposing these compounds for other therapeutic applications, including anti-inflammatory, antiviral, and anticancer treatments. These compounds exhibit a range of biochemical properties that have inspired their repurposing for managing various infectious and noninfectious diseases (Njaria, Okombo, Njuguna, & Chibale, 2015) (Njaria et al., 2015).
Role in Anticancer Research
Tetrahydroisoquinolines, which share a structural motif with quinoline derivatives, have been investigated for their anticancer properties. These compounds, recognized as "privileged scaffolds," have shown potential as anticancer antibiotics. The FDA approval of trabectedin, a compound within this family, for treating soft tissue sarcomas marks a significant milestone in anticancer drug discovery (Singh & Shah, 2017) (Singh & Shah, 2017).
Antimicrobial and Antioxidant Activities
Chlorogenic acid, although not a quinoline derivative, illustrates the potential of compounds with similar chemical frameworks to exhibit antimicrobial and antioxidant activities. These properties are particularly relevant in food preservation and the development of functional foods and dietary supplements (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017) (Santana-Gálvez et al., 2017).
Neuroprotective Properties
Research on 8-hydroxyquinoline derivatives highlights their significance in medicinal chemistry due to their neuroprotective and other biological activities. These compounds, through synthetic modifications, have been explored to develop potent drug molecules for treating neurodegenerative disorders among other diseases (Gupta, Luxami, & Paul, 2021) (Gupta et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-8-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-4-8(11)7-3-5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLUFKWKOCZBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B2794549.png)

![N-cyclopentyl-2-(3-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2794553.png)

![2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2794555.png)
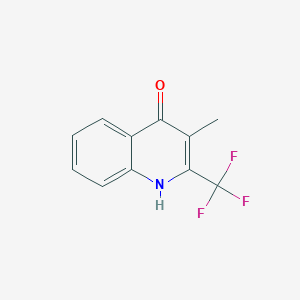
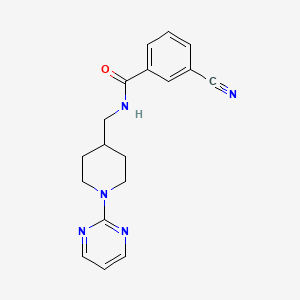
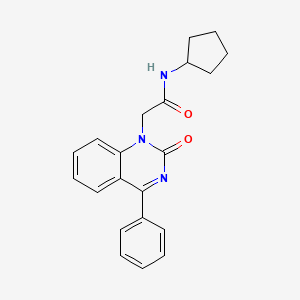
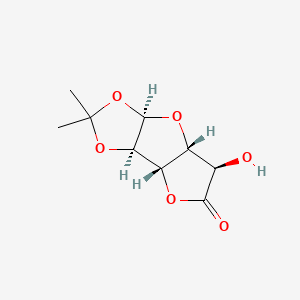
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2794566.png)
![1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride](/img/structure/B2794567.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2794568.png)
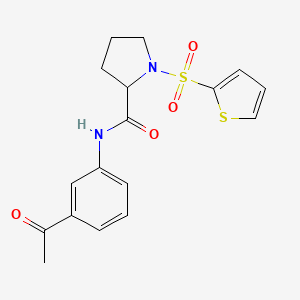
![3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2794571.png)